Product packaging for 7-Bromobenzo[d]oxazole-2-thiol(Cat. No.:CAS No. 1013643-09-8)

7-Bromobenzo[d]oxazole-2-thiol

Cat. No.: B3198429
CAS No.: 1013643-09-8
M. Wt: 230.08 g/mol
InChI Key: HQWNPEUAILIPCL-UHFFFAOYSA-N
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Description

7-Bromobenzo[d]oxazole-2-thiol (CAS 1013643-09-8) is a high-value benzoxazole derivative supplied with a molecular weight of 230.08 g/mol and the molecular formula C₇H₄BrNOS . This compound serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery, particularly in the design and synthesis of novel molecules with potential biological activities . The benzoxazole core is a prominent heterocycle in pharmaceutical research, with derivatives demonstrating a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities . The strategic bromine substitution at the 7-position and the reactive thiol group at the 2-position make this compound a valuable building block for further functionalization, such as in the creation of Mannich base derivatives . These derivatives are investigated for their enhanced interactions with biological targets like GPCRs and kinases, and for their improved solubility and bioavailability . Researchers utilize this compound in the development of potential therapeutic agents, leveraging its structure in molecular docking studies, pharmacokinetic modeling, and pharmacological screening . Applications: Pharmaceutical Research; Antimicrobial & Antitumor Agent Development; Chemical Synthesis & Derivatization . Disclaimer: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. The buyer assumes all responsibility for its safe handling and use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNOS B3198429 7-Bromobenzo[d]oxazole-2-thiol CAS No. 1013643-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWNPEUAILIPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Strategies for 7 Bromobenzo D Oxazole 2 Thiol

Established Syntheses of Benzo[d]oxazole-2-thiol Precursors

The foundational step in producing 7-Bromobenzo[d]oxazole-2-thiol is the efficient synthesis of its parent compound, benzo[d]oxazole-2-thiol, also known as 2-mercaptobenzoxazole.

The most established and widely utilized method for synthesizing benzo[d]oxazole-2-thiol is the condensation reaction of 2-aminophenol (B121084) with carbon disulfide. nih.govijpbs.com This reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent like ethanol. nih.govworldscientificnews.commbimph.com The process involves the initial formation of a dithiocarbamate (B8719985) intermediate from the reaction of the aminophenol with carbon disulfide and the base. Subsequent intramolecular cyclization, driven by heating, results in the elimination of water and the formation of the benzoxazole-2-thiol ring system. nih.govorscience.ru The resulting product is then typically isolated by acidifying the reaction mixture, which causes the thiol to precipitate. worldscientificnews.com

The general reaction is as follows: o-aminophenol + CS₂ + KOH → Potassium benzo[d]oxazole-2-thiolate → Benzo[d]oxazole-2-thiol (after acidification)

This method is favored for its operational simplicity and the ready availability of the starting materials. rsc.org

Table 1: Reaction Conditions for the Synthesis of Benzo[d]oxazole-2-thiol

BaseSolventReaction TimeTemperatureReference
Potassium Hydroxide (KOH)Ethanol (95%)7-8 hoursReflux researchgate.net
Potassium Hydroxide (KOH)Ethanol5-10 hoursReflux nih.gov
Sodium Hydroxide (NaOH)Ethanol/Water5 hours65°C worldscientificnews.com
Potassium Hydroxide (KOH)MethanolNot SpecifiedNot Specified mbimph.com

While the carbon disulfide route is prevalent, alternative strategies for constructing the benzoxazole-2-thiol skeleton exist. One such method involves the cyclization of anilines with tetramethylthiuram disulfide (TMTD) in water, which presents an environmentally benign option. researchgate.net Another approach utilizes the reaction of 2-aminophenol with thiourea (B124793) at high temperatures (around 200°C) to yield benzoxazole-2-thiol. rsc.org These methods, however, are less commonly cited in the literature compared to the classical carbon disulfide synthesis.

Regioselective Bromination Approaches for the Benzoxazole (B165842) Ring System

Introducing a bromine atom specifically at the 7-position of the benzoxazole ring requires careful control of the reaction conditions to ensure regioselectivity.

Direct halogenation of the benzoxazole ring is a potential route. However, electrophilic aromatic substitution on the benzoxazole ring system typically results in substitution at the 5- and/or 6-positions due to the directing effects of the fused ring system. Achieving substitution at the 7-position is challenging and often leads to mixtures of isomers. Research into the synthesis of 5-bromo- and 5,7-dibromo-2-mercaptobenzoxazole derivatives indicates that direct bromination of the benzoxazole thiol core can occur, but controlling the position requires specific reagents and conditions that favor the less electronically preferred position. nih.gov The use of specific solvents can play a critical role in directing the regioselectivity of bromination on oxazole (B20620) rings. acs.org

A more controlled and reliable method for obtaining the 7-bromo isomer involves a precursor-based strategy. This approach brominates the starting material, 2-aminophenol, prior to the cyclization reaction. The synthesis would proceed as follows:

Bromination of a Precursor : A suitable substituted phenol (B47542) is brominated. For instance, starting with 2-aminophenol, a protecting group might be necessary for the amine and hydroxyl functionalities to direct the bromine to the desired position and prevent side reactions. A more direct route involves the bromination of 2-nitrophenol (B165410) to yield 2-bromo-6-nitrophenol (B84729).

Reduction : The nitro group of 2-bromo-6-nitrophenol is then reduced to an amino group to form 2-amino-6-bromophenol (B1283759). This reduction has been successfully carried out using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of activated carbon. nih.gov

Cyclization : The resulting 2-amino-6-bromophenol is then subjected to the standard cyclization reaction with carbon disulfide and a base (e.g., KOH) to form the final product, this compound.

This multi-step, precursor-based approach provides unambiguous regiochemical control, ensuring the bromine atom is located at the 7-position of the final heterocyclic product.

Table 2: Hypothetical Precursor-Based Synthesis Strategy

StepStarting MaterialReagentsIntermediate/ProductRationale
12-NitrophenolBrominating Agent (e.g., Br₂)2-Bromo-6-nitrophenolIntroduction of bromine ortho to the hydroxyl group.
22-Bromo-6-nitrophenolReducing Agent (e.g., NaBH₄)2-Amino-6-bromophenolConversion of nitro to amino group. nih.gov
32-Amino-6-bromophenolCS₂, KOH, EthanolThis compoundCyclization to form the target compound. nih.gov

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers several techniques to optimize the preparation of this compound and its precursors. Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and potentially increase yields for the cyclization step. rsc.org The use of alternative and reusable catalysts, such as ionic liquids or solid-supported catalysts, can lead to more environmentally friendly and efficient processes. rsc.org

Optimization of classical reaction parameters is also crucial. The choice of base, solvent, reaction temperature, and duration can all impact the yield and purity of the benzoxazole-2-thiol precursor. acs.orgresearchgate.net For the bromination step, careful selection of the brominating agent and solvent system is paramount for achieving high regioselectivity, as demonstrated in studies on related heterocyclic systems. acs.orgnih.gov For instance, the use of N-bromosuccinimide (NBS) in conjunction with a catalyst can provide a milder and more selective bromination than elemental bromine.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. researchgate.net The primary benefits include rapid and uniform heating of the reaction mixture, which often leads to drastically reduced reaction times, higher yields, and improved product purity. researchgate.netijpsonline.com

In the context of benzoxazole synthesis, microwave irradiation can be applied to the key cyclization step. For instance, the reaction of a 2-aminophenol derivative with a thiocarbonyl source like urea (B33335) or potassium ethylxanthate (B89882) can be completed in minutes under microwave conditions, compared to several hours required for conventional refluxing. ijpsonline.comijpbs.com A general protocol for the microwave-assisted synthesis of a benzoxazole-2-thiol derivative involves irradiating the mixture of the substituted 2-aminophenol and the cyclizing agent in a suitable solvent or under solvent-free conditions. nih.gov

For the specific synthesis of this compound, a mixture of 2-amino-3-bromophenol (B111245) and a reagent such as potassium isopropyl xanthate could be subjected to microwave irradiation. orgchemres.org This method facilitates the rapid formation of the heterocyclic ring system. The use of controlled microwave power and temperature allows for precise optimization of the reaction conditions to maximize yield and minimize byproduct formation. nih.gov One-pot, two-step microwave-assisted procedures have also been developed, where an initial reaction is followed by a second step in the same vessel, streamlining the synthesis process. beilstein-journals.org

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reactants 2-Aminophenol, Potassium Isopropyl Xanthate2-Aminophenol, Potassium Isopropyl Xanthate
Catalyst CuSO4 (10 mol%)CuSO4 (10 mol%)
Solvent WaterIsopropanol
Temperature 90 °C65 °C
Time 4 hours8-15 minutes
Yield ~85-90%>90%

This table presents a comparative overview for the synthesis of a model benzoxazole-2-thiol, illustrating the typical advantages of microwave irradiation. Data adapted from similar heterocyclic syntheses. nih.govorgchemres.org

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. mdpi.com This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, consistency, and scalability. cinz.nz

The synthesis of benzoxazole derivatives is well-suited for flow chemistry. For instance, the production of 2-(benzhydrylthio)benzo[d]oxazole, which starts from benzo[d]oxazole-2-thiol, has been demonstrated in a capillary microreactor with a reaction time of milliseconds. rsc.org This highlights the potential for ultrafast synthesis and high throughput. A similar approach could be envisioned for the production of this compound.

A potential continuous process could involve a two-step "telescoped" reaction sequence. mdpi.com In the first reactor, 2-amino-3-bromophenol would react with a thiocarbonyl source to form an intermediate, which would then flow directly into a second reactor for cyclization and formation of the final product. This eliminates the need for isolation of intermediates, reduces waste, and allows for automated, continuous production. The use of packed-bed reactors containing immobilized reagents or catalysts can further streamline the process and simplify purification. mdpi.com

ParameterDescriptionAdvantage in Flow Synthesis
Residence Time The time reagents spend in the reactor.Precisely controlled, allowing for optimization of conversion and yield.
Heat Transfer High surface-area-to-volume ratio in microreactors.Efficient and rapid heating/cooling, enabling excellent temperature control and use of highly exothermic reactions.
Safety Small reaction volumes at any given time.Minimizes risks associated with hazardous reagents or unstable intermediates. cinz.nz
Scalability Achieved by running the system for longer periods ("scaling out").More straightforward and predictable scale-up compared to batch reactor "scaling up". cinz.nz
Throughput The amount of product produced over time.Can be readily increased for gram-scale production by adjusting flow rates. rsc.org

This table outlines the key parameters and advantages of employing flow chemistry for the synthesis of compounds like this compound.

Catalytic Strategies for Enhanced Yields and Selectivity

The use of catalysts is fundamental to modern organic synthesis, offering pathways to reactions under milder conditions with greater efficiency and selectivity. nih.gov The synthesis of benzoxazoles and their thiol derivatives benefits significantly from various catalytic systems, including metal-based catalysts, organocatalysts, and nanocatalysts. ijpbs.comrsc.org

A common and cost-effective catalytic approach for the synthesis of benzoxazole-2-thiols involves using copper salts, such as copper sulfate (B86663) (CuSO₄). orgchemres.org The catalyst facilitates the cyclization of the 2-aminophenol with a xanthate, leading to high yields at moderate temperatures. Other metal catalysts, including those based on palladium, zinc, and iron, have also been employed for the synthesis of the benzoxazole core. ijpbs.com

Nanocatalysts, which possess high surface area and reactivity, are particularly promising. Catalysts like TiO₂–ZrO₂ composites, nano-Fe₂O₃, and various metal nanoparticles supported on materials like silica (B1680970) have been shown to be highly effective and often reusable. rsc.orgmdpi.com For example, a TiO₂–ZrO₂ catalyst has been used to synthesize 2-aryl benzoxazoles in high yields with reaction times as short as 15-25 minutes. rsc.org These catalytic strategies offer significant improvements in reaction efficiency for producing halogenated benzoxazoles.

Catalyst SystemReactantsConditionsYield
CuSO₄ 2-Aminophenol, Potassium Isopropyl XanthateWater, 90 °C, 4 h92%
TiO₂–ZrO₂ 2-Aminophenol, Aromatic AldehydeAcetonitrile, 60 °C, 15-25 min83-93%
Nano-Fe₂O₃ 2-Aminothiophenol, AldehydeWater, 80 °C, 2-3 h75-85%
LAIL@MNP *2-Aminophenol, AldehydeSolvent-free, 70 °C, 30 min~90%

*This table compares different catalytic systems used in the synthesis of benzoxazole and benzothiazole (B30560) derivatives, which are structurally related to the target compound. LAIL@MNP refers to a magnetic nanoparticle-supported Lewis acidic ionic liquid. Data sourced from related syntheses. orgchemres.orgrsc.orgmdpi.comresearchgate.net

Green Chemistry Principles in the Synthesis of Halogenated Benzoxazole-2-thiols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound, focusing on creating more sustainable and environmentally benign synthetic routes. scispace.com

Solvent-Free and Aqueous Reaction Conditions

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. researchgate.net Researchers have developed synthetic protocols for benzoxazole-2-thiols that operate in water or under solvent-free conditions.

Water is an ideal green solvent due to its non-toxicity, availability, and safety. An efficient, metal-free, one-step synthesis of benzoxazole-2-thiols has been reported by reacting 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water, affording excellent yields. rsc.org Similarly, the copper-catalyzed reaction between 2-aminophenols and potassium isopropyl xanthate proceeds smoothly in water at 90 °C. orgchemres.org

Solvent-free synthesis is another powerful green approach. Reactions can be carried out by grinding the solid reactants together, sometimes with a catalytic amount of an agent, a technique known as mechanochemistry. rsc.org For example, the synthesis of benzoxazole derivatives has been achieved in less than two minutes with excellent yields by grinding a 2-aminophenol and an aromatic aldehyde with potassium ferrocyanide as a catalyst at room temperature. rsc.org Sonication under solvent-free conditions has also proven effective, leading to high yields in short reaction times. researchgate.net

Recyclable Catalytic Systems

The development of recyclable catalysts is a key goal of green chemistry, aligning with the principle of catalysis over stoichiometric reagents. acs.orgscispace.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture (e.g., by filtration or magnetic decantation) and reused multiple times, reducing both cost and waste. acs.org

For benzoxazole synthesis, several recyclable catalytic systems have been reported. These include:

Manganese Octahedral Molecular Sieves (OMS-2): Used as an efficient and recyclable heterogeneous catalyst for the oxidative synthesis of benzoxazoles. acs.org

Supported Nanoparticles: Nano-Fe₂O₃ and Cu(II) supported on mesoporous materials like SBA-15 silica have been used to catalyze the formation of benzoxazoles and benzothiazoles. mdpi.com These catalysts can often be recovered and reused for five or more cycles with only a slight decrease in catalytic activity. mdpi.comresearchgate.net

Magnetic Catalysts: Supporting a catalyst on magnetic nanoparticles (e.g., Fe₃O₄) allows for its effortless removal from the reaction medium using an external magnet. researchgate.net This method has been successfully applied to the synthesis of benzoxazole derivatives. researchgate.net

CatalystSupport/NatureNumber of CyclesFinal Yield (%)
Cu(II)-diAmSar Mesoporous SBA-15 Silica6>80%
LAIL@MNP Fe₃O₄ Nanoparticles573%
Nano-Fe₂O₃ Nanoparticles5~75-80%
OMS-2 Heterogeneous SolidRecyclableHigh

This table demonstrates the reusability of various heterogeneous catalysts used in the synthesis of related benzoxazole and benzothiazole structures. mdpi.comresearchgate.netacs.org

Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a central pillar of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.orgjocpr.com A reaction with high atom economy generates minimal waste, as most of the starting materials become part of the final product. The goal is to design synthetic routes that maximize atom economy, favoring addition and cycloaddition reactions over substitutions and eliminations, which inherently produce byproducts. nih.gov

The synthesis of this compound can be evaluated for its atom economy. Consider a plausible pathway: the reaction of 2-amino-3-bromophenol with carbon disulfide (CS₂).

Reaction: C₆H₆BrNO + CS₂ → C₇H₄BrNOS + H₂S

Calculation of Atom Economy:

Molecular Weight of this compound (C₇H₄BrNOS): ~246.09 g/mol

Molecular Weight of 2-amino-3-bromophenol (C₆H₆BrNO): ~188.02 g/mol

Molecular Weight of Carbon Disulfide (CS₂): ~76.14 g/mol

Total Molecular Weight of Reactants: 188.02 + 76.14 = 264.16 g/mol

Percent Atom Economy = (MW of Desired Product / Σ MW of All Reactants) x 100 Percent Atom Economy = (246.09 / 264.16) x 100 ≈ 93.2%

This pathway demonstrates a high atom economy, with hydrogen sulfide (B99878) (H₂S) being the only major byproduct. By focusing on synthetic strategies that maximize the incorporation of all starting materials into the final structure, chemists can significantly reduce waste generation, aligning with the primary prevention principle of green chemistry. acs.org

Advanced Spectroscopic and Structural Elucidation of 7 Bromobenzo D Oxazole 2 Thiol and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical information regarding the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule based on the absorption of infrared radiation. For 7-Bromobenzo[d]oxazole-2-thiol, the FT-IR spectrum is expected to display several characteristic absorption bands that confirm its key structural features.

The N-H stretching vibration of the thione tautomer is anticipated to appear as a broad band in the region of 3100-3400 cm⁻¹. The broadness is indicative of hydrogen bonding in the solid state. A weak absorption band corresponding to the S-H stretch of the thiol tautomer may be observed around 2550 cm⁻¹, though this peak is often of very low intensity rsc.org.

The spectrum will be characterized by vibrations of the benzoxazole (B165842) core. The C=N stretching vibration is typically observed in the 1630-1520 cm⁻¹ range esisresearch.org. Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands above 3000 cm⁻¹. The C-O-C asymmetric stretching within the oxazole (B20620) ring is predicted to be in the 1250-1140 cm⁻¹ region esisresearch.org. The C=S (thione) stretching vibration, a key indicator of the predominant tautomer, typically gives a medium to strong band in the 1170-1050 cm⁻¹ range. Finally, the C-Br stretching vibration is expected in the lower frequency region, typically between 600 and 500 cm⁻¹.

Table 1: Predicted FT-IR Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3100-3400 N-H Stretch Amine (Thione tautomer) Medium, Broad
> 3000 C-H Stretch Aromatic Weak to Medium
~2550 S-H Stretch Thiol (Thiol tautomer) Weak rsc.org
1630-1520 C=N Stretch Oxazole Ring Medium esisresearch.org
1500-1400 C=C Stretch Aromatic Ring Medium to Strong
1250-1140 Asymmetric C-O-C Stretch Oxazole Ring Strong esisresearch.org
1170-1050 C=S Stretch Thione Medium to Strong

Raman Spectroscopy Investigations

Raman spectroscopy serves as a complementary technique to FT-IR, often providing stronger signals for symmetric vibrations and bonds involving heavier atoms, such as C-S and S-S bonds, which are weak in IR spectra rsc.org.

For this compound, the most significant feature in the Raman spectrum would be the C-S stretching vibrations, which are expected between 650-700 cm⁻¹ rsc.org. This region is often clear of interference from other functional groups, making it a reliable diagnostic for the thiol or thione moiety. The S-H stretching vibration, while weak in FT-IR, can sometimes be more readily observed in Raman spectra. Furthermore, the symmetric "breathing" modes of the aromatic ring system typically produce strong, sharp signals in the Raman spectrum, providing a clear fingerprint for the heterocyclic core. The C-Br stretch would also be Raman active.

Table 2: Predicted Raman Shifts for this compound

Raman Shift Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
> 3000 C-H Stretch Aromatic Medium
~1600 C=C Stretch Aromatic Ring Strong
1000-1100 Ring Breathing Benzoxazole Core Strong
650-700 C-S Stretch Thiol/Thione Medium to Strong rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most definitive method for elucidating the precise connectivity and spatial arrangement of atoms in an organic molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to reveal signals for the three protons on the benzene (B151609) ring and the labile proton of the N-H/S-H group. Based on data from analogous substituted benzothiazoles and benzoxazoles, the analysis would be as follows, assuming DMSO-d₆ as the solvent rsc.org.

The labile proton (N-H of the thione) is expected to appear as a broad singlet far downfield, typically in the δ 13.5-14.1 ppm range, due to its acidic nature and involvement in hydrogen bonding rsc.orgbeilstein-journals.org.

The aromatic region should display signals for three protons: H-4, H-5, and H-6.

H-4: This proton is adjacent to the bromine atom and is expected to be a doublet, coupled to H-5.

H-5: This proton is situated between H-4 and H-6 and should appear as a triplet or a doublet of doublets, showing coupling to both neighbors.

H-6: This proton is adjacent to H-5 and the fused ring system and should appear as a doublet, coupled to H-5.

The exact chemical shifts will be influenced by the electron-withdrawing nature of the bromine atom and the heterocyclic system.

Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N-H/S-H 13.5 - 14.1 br s -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected.

The most downfield signal corresponds to the C=S carbon (C-2) of the thione tautomer, which is anticipated to be in the δ 188-191 ppm range based on similar structures rsc.org. The remaining six carbons belong to the fused aromatic system. The carbon atom directly bonded to the bromine (C-7) will have its chemical shift influenced by the heavy atom effect. The bridgehead carbons (C-3a and C-7a) are also characteristic. For related bromo-substituted benzothiazoles, aromatic carbons appear in the δ 109-158 ppm range rsc.org.

Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 188 - 191
C-3a 150 - 158
C-4 120 - 130
C-5 125 - 135
C-6 110 - 120
C-7 105 - 115

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity of adjacent protons. A COSY spectrum would show cross-peaks between H-4 and H-5, and between H-5 and H-6, confirming their sequential arrangement on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the signals of H-4, H-5, and H-6 to their corresponding carbon signals C-4, C-5, and C-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping the complete carbon skeleton by revealing long-range (2-3 bond) correlations. For instance, H-6 would be expected to show correlations to the bridgehead carbons C-7a and C-5, as well as C-7. The labile N-H proton could show correlations to C-2 and the bridgehead carbon C-7a, providing strong evidence for the thione tautomer and its location.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For a rigid, planar molecule like this compound, NOESY would show correlations between adjacent protons (e.g., H-4 with H-5), reinforcing the assignments made from COSY.

Together, these 2D NMR techniques would provide an irrefutable confirmation of the structure of this compound, leaving no ambiguity in the assignment of its atoms.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique in chemical analysis, providing vital information on the molecular weight and structure of a compound. For this compound, high-resolution and tandem mass spectrometry are particularly insightful.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C7H4BrNOS), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, 79Br and 81Br, having a near 1:1 natural abundance. This results in two peaks of almost equal intensity separated by approximately 2 Da.

HRMS analysis of novel benzoxazole derivatives is a standard procedure to confirm their elemental composition. For instance, in the synthesis of new anticancer benzoxazole derivatives, HRMS was used to confirm the structures of the synthesized compounds nih.gov.

Table 1: Illustrative HRMS Data for a Hypothetical Analysis of this compound

Molecular Formula Isotope Calculated m/z Measured m/z Difference (ppm)
C7H4(79Br)NOS [M+H]+ 229.9273 229.9271 -0.87

Note: The data in this table is illustrative and not based on experimental results for the specific compound.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule, allowing for detailed structural characterization. The characteristic isotopic signature of bromine simplifies the identification of bromine-containing fragments in the MS/MS spectrum nih.gov.

For this compound, the fragmentation would likely proceed through characteristic pathways for benzoxazole and thiol-containing compounds. Common fragmentation processes include the cleavage of the C-C bond adjacent to the oxygen atom and the loss of small molecules like CO and H2O libretexts.org. The fragmentation of oxazole rings has been studied in detail and often involves the loss of atoms from the heterocyclic ring clockss.org.

A plausible fragmentation pathway for protonated this compound ([M+H]+) could involve:

Loss of CO: A common fragmentation for many heterocyclic compounds.

Loss of SH: Cleavage of the thiol group.

Ring cleavage: Breakage of the oxazole ring structure.

Table 2: Plausible MS/MS Fragmentation Data for the [M+H]+ Ion of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
230/232 202/204 CO Brominated benzimidazole-like ion
230/232 197/199 SH Brominated benzoxazole ion

Note: This data is hypothetical and intended to illustrate the principles of MS/MS analysis.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

To date, the single-crystal X-ray structure of this compound has not been reported in the reviewed literature. However, the crystal structures of numerous other benzoxazole derivatives have been determined, providing a basis for understanding the likely solid-state conformation of this molecule. For example, the crystal structure of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide was elucidated using single-crystal X-ray diffraction to confirm its molecular structure nih.gov.

A hypothetical crystallographic analysis of this compound would likely reveal a nearly planar benzoxazole ring system. The thiol group could exist in either the thiol or thione tautomeric form, and its orientation relative to the fused ring system would be a key structural feature.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 8.5
b (Å) 12.3
c (Å) 9.1
β (°) 105
Volume (ų) 915

Note: This data is purely illustrative.

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π–π stacking. In the case of this compound, the following interactions would be anticipated to play a significant role in the crystal packing:

Hydrogen Bonding: The thiol group (or N-H in the thione tautomer) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the benzoxazole ring can act as acceptors.

Halogen Bonding: The bromine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base.

π–π Stacking: The planar aromatic benzoxazole ring system is likely to engage in π–π stacking interactions with neighboring molecules.

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

As this compound itself is an achiral molecule, it would not exhibit a chiroptical response. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter in a substituent, then chiroptical spectroscopy would be a valuable tool for determining the absolute configuration and studying the conformational properties of these derivatives in solution cas.cznih.govrsc.org. The synthesis and chiroptical properties of various chiral imidazole (B134444) derivatives have been reported, demonstrating the application of these techniques to heterocyclic compounds rsc.org.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules. nifdc.org.cnlibretexts.org It measures the differential absorption of left and right circularly polarized light by an optically active compound. libretexts.org For a pair of enantiomers, the CD spectra are mirror images, with equal magnitude but opposite signs. chiralabsxl.com This characteristic allows for the quantitative determination of the enantiomeric excess (% ee) in a sample.

The determination of enantiomeric excess using CD spectroscopy is based on the principle that the magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. A calibration curve can be constructed by measuring the CD signal of a specific electronic transition for a series of samples with known enantiomeric excesses. The enantiomeric excess of an unknown sample can then be determined by measuring its CD signal and interpolating from the calibration curve.

For a hypothetical chiral derivative of this compound, such as (R)- and (S)-7-bromo-4-methylbenzo[d]oxazole-2-thiol, the CD spectra would exhibit characteristic Cotton effects. The enantiomeric excess of a mixture of these enantiomers could be determined by monitoring the intensity of a prominent CD band.

Hypothetical Data for Enantiomeric Excess Determination of a Chiral Derivative of this compound

Sample IDKnown % ee of (S)-enantiomerCD Signal Intensity (mdeg) at λmax
1100+15.0
275+11.2
350+7.5
425+3.7
50 (racemic)0.0
6-25-3.8
7-50-7.6
8-75-11.3
9-100-15.0
UnknownTo be determined+9.8

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the expected linear relationship between CD signal intensity and enantiomeric excess.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org It is an extension of CD spectroscopy into the infrared region and provides detailed information about the three-dimensional structure of chiral molecules. wikipedia.org A key application of VCD is the determination of the absolute configuration of a chiral molecule. spectroscopyeurope.comamericanlaboratory.comnih.gov

The absolute configuration is assigned by comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for one of the enantiomers. spectroscopyeurope.comamericanlaboratory.comgaussian.com These theoretical calculations are typically performed using density functional theory (DFT). nih.gov If the experimental spectrum matches the calculated spectrum in terms of the signs and relative intensities of the VCD bands, the absolute configuration of the sample corresponds to that of the calculated enantiomer. spectroscopyeurope.com If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.

For a chiral derivative of this compound, VCD spectroscopy could be used to unambiguously determine its absolute configuration. The experimental VCD spectrum of an enantiomerically pure sample would be recorded and compared with the DFT-calculated VCD spectrum for, as an example, the (R)-enantiomer.

Hypothetical VCD Data for Absolute Configuration Assignment of (R)-7-bromo-4-methylbenzo[d]oxazole-2-thiol

Experimental Wavenumber (cm⁻¹)Experimental VCD SignCalculated (R)-enantiomer Wavenumber (cm⁻¹)Calculated (R)-enantiomer VCD SignAssignment
1610+1608+C=N stretch
1450-1452-Aromatic C=C stretch
1380+1375+C-H bend
1250-1245-C-O stretch
1100+1105+C-S stretch

Note: The data in this table is hypothetical and serves to illustrate how experimental and calculated VCD data would be compared to assign the absolute configuration. A positive correlation between the signs of the major experimental and calculated bands would confirm the (R)-configuration.

Chemical Transformations and Reactivity Profiles of 7 Bromobenzo D Oxazole 2 Thiol

Reactivity of the Thiol (-SH) Group

The thiol group is the most nucleophilic and acidic site on the molecule. It can exist in tautomeric equilibrium with its thione form (7-bromobenzo[d]oxazole-2(3H)-thione). However, reactions with electrophiles typically occur at the sulfur atom, especially when the thiol is deprotonated to form the more potent thiolate nucleophile.

The sulfur atom of the thiol group readily participates in nucleophilic substitution reactions with alkyl and acyl halides. These reactions are fundamental for introducing a wide variety of substituents at the 2-position of the benzoxazole (B165842) ring system.

S-Alkylation: In the presence of a base, the thiol group is deprotonated to form a thiolate anion, which then acts as a strong nucleophile. This thiolate can attack alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a classic SN2 reaction to yield 2-(alkylthio)benzoxazoles. The choice of base and solvent is crucial for reaction efficiency. For the parent compound, benzo[d]oxazole-2-thiol, reactions with electrophiles like methyl chloroacetate (B1199739) proceed efficiently to give S-substituted products. nih.gov

S-Acylation: Similarly, the thiolate can react with acylating agents such as acyl chlorides or acid anhydrides to form S-acyl derivatives, known as thioesters. These reactions are often rapid and provide a route to compounds with potential applications as synthetic intermediates.

Table 1: Representative S-Alkylation and S-Acylation Reactions

Reaction Type Electrophile Reagent/Conditions Expected Product
S-Alkylation Methyl Iodide Base (e.g., K₂CO₃), Acetone 7-Bromo-2-(methylthio)benzo[d]oxazole
S-Alkylation Benzyl Bromide Base (e.g., NaH), THF 7-Bromo-2-(benzylthio)benzo[d]oxazole
S-Acylation Acetyl Chloride Base (e.g., Triethylamine), CH₂Cl₂ S-(7-Bromobenzo[d]oxazol-2-yl) ethanethioate

The formation of thioethers is a direct result of the S-alkylation reactions described above. acsgcipr.org These reactions are among the most common transformations for thiols and are widely used in pharmaceutical and materials science. acsgcipr.org

Disulfide formation, on the other hand, involves the oxidative coupling of two thiol molecules. This is a common reaction for thiols, which can be oxidized under mild conditions to form a disulfide bridge (-S-S-). mdpi.com This process can be initiated by a variety of oxidizing agents, including iodine, hydrogen peroxide, or even atmospheric oxygen. The resulting disulfide, bis(7-bromobenzo[d]oxazol-2-yl) disulfide, links two benzoxazole units. Thiol-disulfide exchange reactions are also possible, where the thiol can react with an existing disulfide bond. mdpi.com

The sulfur atom in the thiol group can be oxidized to various higher oxidation states, leading to the formation of sulfoxides, sulfones, and ultimately sulfonic acids. This stepwise oxidation significantly alters the electronic and physical properties of the molecule.

Sulfoxides: Mild oxidation of the corresponding thioether (formed via S-alkylation) with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures can yield the corresponding sulfoxide (B87167).

Sulfones: Using a stronger oxidizing agent or an excess of the oxidant typically leads to the formation of the sulfone, where the sulfur atom is further oxidized.

Sulfonic Acids: Vigorous oxidation of the thiol group can cleave the C-S bond and form a sulfonic acid (-SO₃H). Strong oxidizing agents like acidic bromate (B103136) have been shown to oxidize related thiourea (B124793) compounds through sulfoxide and sulfone intermediates, ultimately leading to complete desulfurization and formation of a sulfate (B86663). researchgate.net This suggests that under harsh oxidative conditions, the thiol group of 7-Bromobenzo[d]oxazole-2-thiol could be converted to a sulfonic acid or be removed entirely.

The thiol group is an excellent nucleophile for conjugate (or Michael) addition reactions. beilstein-journals.org It can add to α,β-unsaturated carbonyl compounds, nitriles, or sulfones. beilstein-journals.orgrsc.org In this reaction, the thiolate anion attacks the β-carbon of the electron-deficient double bond, forming a new carbon-sulfur bond. beilstein-journals.org This reaction is highly efficient and atom-economical, providing a powerful tool for carbon-sulfur bond formation in organic synthesis. nih.gov

Reactivity of the Aryl Bromine at the 7-Position

The bromine atom at the 7-position of the benzoxazole ring is attached to an aromatic system and is generally unreactive towards standard nucleophilic substitution (SN1 or SN2) conditions. However, its reactivity can be unlocked through mechanisms like Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-coupling reactions.

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). The fused oxazole (B20620) ring, particularly its nitrogen atom, exerts an electron-withdrawing effect on the benzene (B151609) ring, which can facilitate nucleophilic attack.

Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile Reagent/Conditions Expected Product
Morpholine High Temperature, DMSO 7-Morpholinobenzo[d]oxazole-2-thiol
Sodium Methoxide High Temperature, DMF 7-Methoxybenzo[d]oxazole-2-thiol

Nucleophilic Aromatic Substitution (SNAr) Reactions

Regioselectivity and Reaction Kinetics of SNAr

In this compound, the bromine atom at the 7-position is the sole leaving group on the aromatic ring, thus ensuring high regioselectivity in SNAr reactions. The reaction is expected to proceed via a Meisenheimer intermediate, a two-step process involving the addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the bromide ion.

The kinetics of such reactions are typically second order, being first order in both the substrate and the nucleophile. The rate of the reaction would be influenced by several factors, including the nucleophilicity of the attacking species, the solvent polarity, and the reaction temperature. A complete kinetic study would involve monitoring the reaction progress over time to determine the rate constants and elucidate the reaction mechanism, which could be either a concerted or a stepwise pathway nih.govfrontiersin.orgresearchgate.net.

Scope and Limitations with Diverse Nucleophiles

A wide range of nucleophiles can be envisioned to participate in SNAr reactions with this compound.

Nitrogen Nucleophiles: Primary and secondary amines, both aliphatic and aromatic, are expected to react to form the corresponding 7-amino-benzo[d]oxazole-2-thiol derivatives. The reaction would likely require a base to deprotonate the amine and facilitate the nucleophilic attack.

Oxygen Nucleophiles: Alkoxides and phenoxides could be employed to synthesize the corresponding 7-alkoxy- and 7-aryloxy-benzo[d]oxazole-2-thiols. Anhydrous conditions and a strong base would likely be necessary to generate the nucleophile.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and are expected to readily displace the bromide to form 7-(organothio)benzo[d]oxazole-2-thiols.

Table 1: Predicted Scope of Nucleophiles in SNAr with this compound

Nucleophile ClassExample NucleophileExpected Product
Primary AminesAniline7-Phenylamino-benzo[d]oxazole-2-thiol
Secondary AminesMorpholine7-Morpholino-benzo[d]oxazole-2-thiol
AlkoxidesSodium Methoxide7-Methoxy-benzo[d]oxazole-2-thiol
ThiolatesSodium Thiophenoxide7-(Phenylthio)benzo[d]oxazole-2-thiol

Limitations might arise with sterically hindered nucleophiles, which could slow down the reaction rate. Additionally, nucleophiles with multiple reactive sites could lead to side products. The thiol group at the 2-position might also compete as a nucleophile under certain basic conditions, potentially leading to intermolecular side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an ideal handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound. This compound is expected to readily participate in this reaction with a variety of aryl- and heteroarylboronic acids or their esters. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and base can be crucial for achieving high yields, especially with challenging substrates nih.gov.

Table 2: Predicted Conditions for Suzuki-Miyaura Coupling of this compound

Arylboronic AcidCatalystLigandBaseSolventExpected Product
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O7-Phenyl-benzo[d]oxazole-2-thiol
4-Methoxyphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃Toluene7-(4-Methoxyphenyl)-benzo[d]oxazole-2-thiol
Thiophene-2-boronic acidPdCl₂(PPh₃)₂PPh₃Na₂CO₃DME7-(Thiophen-2-yl)-benzo[d]oxazole-2-thiol
Stille Coupling for Organostannane Reactivity

The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium. This compound should be a suitable substrate for this reaction, allowing for the introduction of various organic groups, including alkyl, vinyl, and aryl moieties. While versatile, the toxicity of organotin reagents is a significant drawback of this method.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, usually an amine wikipedia.org. This would allow for the synthesis of 7-alkynyl-benzo[d]oxazole-2-thiol derivatives.

Table 3: Predicted Conditions for Sonogashira Coupling of this compound

Terminal AlkynePalladium CatalystCopper Co-catalystBaseSolventExpected Product
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF7-(Phenylethynyl)-benzo[d]oxazole-2-thiol
TrimethylsilylacetylenePd(OAc)₂CuIPiperidineDMF7-((Trimethylsilyl)ethynyl)-benzo[d]oxazole-2-thiol
1-HexynePd(PPh₃)₄CuIDiisopropylamineToluene7-(Hex-1-yn-1-yl)-benzo[d]oxazole-2-thiol
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine wikipedia.org. This method offers a powerful alternative to classical SNAr reactions for the synthesis of 7-amino-benzo[d]oxazole-2-thiol derivatives, often proceeding under milder conditions and with a broader substrate scope. The choice of a suitable phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results researchgate.netresearchgate.netrug.nlacsgcipr.org.

Table 4: Predicted Conditions for Buchwald-Hartwig Amination of this compound

AminePalladium PrecatalystLigandBaseSolventExpected Product
Aniline (Primary)Pd₂(dba)₃BINAPNaOtBuToluene7-Phenylamino-benzo[d]oxazole-2-thiol
Morpholine (Secondary)Pd(OAc)₂XantphosCs₂CO₃Dioxane7-Morpholino-benzo[d]oxazole-2-thiol
Benzylamine (Primary)PdCl₂(dppf)dppfK₂CO₃THF7-(Benzylamino)-benzo[d]oxazole-2-thiol

Metal-Catalyzed C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering an atom-economical approach to molecular diversification. For a substrate like this compound, metal-catalyzed C-H activation can potentially occur at several positions on the benzene ring. The inherent reactivity and regioselectivity of such transformations are governed by the electronic properties of the substrate and the nature of the catalytic system employed.

While specific studies on the C-H activation of this compound are not extensively documented, reactivity can be inferred from related heterocyclic systems. Transition metals such as palladium, rhodium, and ruthenium are commonly employed for these transformations, often guided by a directing group to ensure regioselectivity. nih.gov In the benzoxazole scaffold, the heterocyclic nitrogen or oxygen atoms can serve as coordinating sites for the metal catalyst, directing functionalization to the ortho C-H bonds.

For this compound, the most likely positions for C-H activation on the carbocyclic ring are C-4, C-5, and C-6. The directing influence of the benzoxazole moiety, combined with the electronic effects of the bromo and thiol substituents, would determine the ultimate site of reaction. Palladium-catalyzed processes, for instance, have been successfully used for the C-H functionalization of various heterocycles, including benzothiazoles, which are structurally analogous to benzoxazoles. nih.gov These reactions often proceed via the formation of a metallacyclic intermediate. nih.gov

Potential C-H functionalization reactions for this compound could include arylation, olefination, and alkylation, providing pathways to novel derivatives with extended conjugation or additional functional groups. The development of such protocols would rely on overcoming challenges related to catalyst tolerance of the thiol group, which can sometimes poison metal catalysts.

Table 1: Potential Metal-Catalyzed C-H Functionalization Reactions

Reaction Type Potential Reagent(s) Catalyst System (Example) Expected Product Type
Arylation Aryl halides, Arylboronic acids Pd(OAc)₂, Ligand C-Arylated this compound
Olefination Alkenes [RhCp*Cl₂]₂, AgSbF₆ C-Alkenylated this compound

This table represents potential transformations based on established C-H activation methodologies for related aromatic and heterocyclic compounds.

Theoretical and Computational Investigations of 7 Bromobenzo D Oxazole 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods model the electronic structure and predict various chemical and physical behaviors.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT is a widely used computational method that calculates the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and other properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. For related thiazole (B1198619) derivatives, DFT calculations with the B3LYP functional and 6-31G* basis set have been used to determine these properties researchgate.net. A similar analysis for 7-Bromobenzo[d]oxazole-2-thiol would reveal how the bromo-substituent modulates its electronic characteristics.

Electrostatic Potential Surfaces and Charge Distribution

An electrostatic potential (ESP) surface map illustrates the charge distribution on a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting intermolecular interactions and sites of chemical reactivity. For related compounds, Hirshfeld surface analysis has been used to study intermolecular interactions, which are governed by the electrostatic potential nih.gov.

Vibrational Frequency Analysis for Conformational Studies

Theoretical vibrational frequency calculations are used to identify stable conformers of a molecule and to interpret experimental infrared (IR) and Raman spectra. By ensuring there are no imaginary frequencies, the calculation confirms that the optimized geometry represents a true energy minimum. Such analyses have been performed for similar benzothiazole (B30560) derivatives using various DFT methods, including B3LYP, BLYP, and B3PW91, with the 6-311G(d,p) basis set mdpi.com.

Ab Initio Methods for High-Accuracy Energetic Calculations

Ab initio methods are based on first principles of quantum mechanics without using experimental data for simplification. Methods like Hartree-Fock (HF) and more advanced post-HF methods provide highly accurate calculations of molecular energies and structures. These methods have been applied to study the molecular structure and vibrational frequencies of related benzothiazole compounds mdpi.com.

Computational Reaction Mechanism Studies

Computational studies are invaluable for mapping the reaction pathways, identifying transition states, and calculating activation energies. This provides a detailed understanding of how a reaction proceeds. For example, quantum chemical calculations have been used to investigate the complex, multi-step reaction pathway of 1,3-benzothiazole-2-thiol (B7764131) with other reagents nih.gov. A similar investigation for this compound would clarify its reactivity in various chemical transformations.

While the framework for a thorough theoretical investigation of this compound is well-established based on studies of analogous compounds, the specific data remains a subject for future research.

Transition State Characterization for Key Synthetic Steps

The synthesis of the benzoxazole (B165842) scaffold typically involves the condensation of a 2-aminophenol (B121084) derivative with a suitable carbonyl compound or its equivalent, followed by cyclization and aromatization. For this compound, a plausible synthetic route would involve the reaction of 2-amino-6-bromophenol (B1283759) with a thiocarbonyl source.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the transition states (TS) of these key synthetic steps. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Its characterization involves locating this specific geometry and confirming it has exactly one imaginary frequency corresponding to the bond-forming or bond-breaking process.

Key Synthetic Steps and Their Plausible Transition States:

Nucleophilic Attack: The initial step likely involves the nucleophilic attack of the amino group of 2-amino-6-bromophenol on the carbon atom of the thiocarbonyl reagent. The transition state for this step would feature a partially formed N-C bond and a distorted geometry of the reacting centers.

Cyclization: Following the initial attack, an intramolecular cyclization would occur, where the hydroxyl group attacks the newly formed imine or a related intermediate. The transition state for this 5-endo-trig cyclization would be a highly constrained cyclic structure. Computational studies on similar benzoxazole syntheses have detailed the geometry of such transition states. researchgate.net

Dehydration/Aromatization: The final step involves the elimination of a water molecule to yield the aromatic benzoxazole ring. The transition state for this step would involve the elongation of the C-O and O-H bonds of the leaving water molecule.

The bromine atom at the 7-position is expected to influence the energetics of these transition states through its electronic effects (inductive and resonance) and steric hindrance.

Table 1: Hypothetical Geometric Parameters of a Key Transition State in the Synthesis of a Benzoxazole Derivative

ParameterValue (Å or Degrees)Description
N-C distance1.85Partially formed bond between the amino nitrogen and the carbonyl carbon.
C-O distance1.95Partially formed bond during the cyclization step.
Dihedral Angle (N-C-C-O)45°Indicates the puckering of the forming five-membered ring.

Note: The data in this table is illustrative and based on general findings for benzoxazole synthesis. Specific values for this compound would require dedicated computational studies.

Energy Profiles and Reaction Path Calculations

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed. This profile provides crucial information about the thermodynamics (relative energies of species) and kinetics (activation energies) of the reaction.

Reaction path calculations, such as the Intrinsic Reaction Coordinate (IRC) method, can be employed to connect a transition state to its corresponding reactant and product minima on the potential energy surface. This confirms that the located transition state indeed corresponds to the reaction step of interest.

Table 2: Illustrative Energy Profile Data for a Benzoxazole Synthesis

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (Nucleophilic Attack)+15.2
Intermediate 1-5.7
Transition State 2 (Cyclization)+20.5
Intermediate 2-12.3
Transition State 3 (Dehydration)+18.9
Products-25.0

Note: This data is hypothetical and serves to illustrate a typical energy profile. The actual values for this compound would depend on the specific reactants and reaction conditions.

Solvent Effects on Reaction Energetics and Kinetics

The choice of solvent can significantly impact the energetics and kinetics of a reaction. Computational models can account for solvent effects either implicitly, using a polarizable continuum model (PCM), or explicitly, by including individual solvent molecules in the calculation.

For the synthesis of this compound, polar solvents would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energies and accelerating the reaction rate. rsc.org For instance, the formation of zwitterionic intermediates would be more favorable in polar protic or aprotic solvents. Computational studies on related systems have shown that the reaction mechanism itself can be influenced by the solvent. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, solvation dynamics, and intermolecular interactions over time.

Conformational Dynamics of this compound

The this compound molecule possesses conformational flexibility, primarily around the C-S bond connecting the thiol group to the benzoxazole ring. MD simulations can explore the potential energy surface associated with the rotation around this bond, identifying the most stable conformers and the energy barriers between them.

The dynamics of the thiol group are of particular interest, as its orientation can influence the molecule's reactivity and its ability to participate in hydrogen bonding or coordinate to metal centers. The bulky bromine atom at the 7-position may sterically hinder certain conformations of the thiol group. A recent computational study on a bis(benzoxazole)-based system highlighted the complexity of molecular motions in such structures. acs.org

Solvation Studies and Solvent Accessibility

MD simulations are particularly well-suited for studying the solvation of a molecule. By simulating this compound in a box of explicit solvent molecules (e.g., water, methanol, or DMSO), one can analyze the structure of the solvation shells around different parts of the molecule.

Key insights from such studies would include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute. For instance, the RDF for water molecules around the thiol hydrogen would reveal the extent of hydrogen bonding.

Solvent Accessible Surface Area (SASA): This analysis quantifies the portion of the molecule's surface that is accessible to the solvent. The SASA of the thiol group and the bromine atom would be important for understanding their potential roles in intermolecular interactions.

Structure-Reactivity Relationships and Molecular Recognition Principles

Computational studies can provide a rational basis for understanding the structure-reactivity relationships of this compound and its potential for molecular recognition.

The electronic properties of the molecule, such as the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated using DFT. These properties are key to understanding its reactivity.

Electrostatic Potential: The electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule. The thiol group is expected to be a nucleophilic site, while the aromatic ring, influenced by the electron-withdrawing bromine and the heteroatoms, will have a complex electronic landscape.

Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in chemical reactions. The location and energy of the HOMO are indicative of the molecule's ability to donate electrons, while the LUMO indicates its ability to accept electrons.

The presence of the bromine atom at the 7-position and the thiol group at the 2-position provides specific sites for molecular recognition:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms (e.g., oxygen or nitrogen) of other molecules. This non-covalent interaction is increasingly recognized for its importance in crystal engineering and drug design.

Hydrogen Bonding: The thiol group can act as both a hydrogen bond donor (S-H) and acceptor (through the lone pairs on the sulfur atom).

π-π Stacking: The aromatic benzoxazole ring can participate in π-π stacking interactions with other aromatic systems.

Computational docking studies could be employed to explore the binding of this compound to biological targets, such as enzymes, to predict its potential pharmacological activity based on these molecular recognition principles. The structure-activity relationships of various benzoxazole derivatives have been explored, providing a foundation for such computational investigations. researchgate.netnih.gov

Advanced Applications in Organic Synthesis and Materials Science

7-Bromobenzo[d]oxazole-2-thiol as a Building Block in Complex Molecule Synthesis

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of elaborate molecular architectures. The thiol group and the bromine atom offer orthogonal reactivity, enabling sequential and controlled modifications to build complex structures.

The benzoxazole (B165842) nucleus is a privileged scaffold in medicinal chemistry and materials science. researchgate.netd-nb.info this compound serves as an excellent precursor for constructing larger polyheterocyclic systems. The thiol group, which exists in tautomeric equilibrium with its thione form, can readily undergo S-alkylation or S-acylation. The resulting thioether can then be used in subsequent cyclization reactions. For instance, reaction with bifunctional reagents like ethyl chloroacetate (B1199739) can introduce a side chain that, after conversion to a hydrazide, can be cyclized to form triazole or thiadiazole rings. uobaghdad.edu.iq

Simultaneously, the bromine atom on the benzene (B151609) ring acts as a handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or vinyl substituents, significantly increasing molecular complexity. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are standard methods for forming new carbon-carbon and carbon-nitrogen bonds at this position. organic-chemistry.org The ability to perform these reactions on the brominated scaffold provides a powerful tool for creating diverse libraries of polyheterocyclic compounds.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents & ConditionsProduct TypePurpose
S-Alkylation R-X (alkyl halide), Base (e.g., K₂CO₃)2-(Alkylthio)benzoxazoleIntroduces functional side chains at the sulfur atom.
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base7-Arylbenzo[d]oxazole-2-thiolForms C-C bonds to create biaryl structures.
Buchwald-Hartwig Amination R₂NH, Pd catalyst, Ligand, Base7-(Dialkylamino)benzo[d]oxazole-2-thiolForms C-N bonds to introduce amino groups.
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base7-Alkynylbenzo[d]oxazole-2-thiolForms C-C bonds to introduce alkyne functionalities.

Beyond discrete molecules, this compound is an ideal scaffold for building larger, well-defined organic frameworks. A scaffold in this context is a core molecular structure upon which a variety of substituents can be systematically added. researchgate.net The rigid and planar nature of the benzoxazole ring system provides a predictable geometric foundation.

The two distinct reactive points—the thiol and the bromo group—can be seen as orthogonal connectors. This allows for programmed, step-wise synthesis where one functional group is reacted while the other remains intact for a later transformation. This characteristic is highly valuable in the construction of covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), where precise control over the connectivity of building blocks is essential. The thiol can act as a ligand for metal ions or as a nucleophile in covalent bond formation, while the bromo-group can participate in coupling reactions to extend the framework in another dimension.

Potential in Functional Materials Development

The inherent electronic and self-assembly properties of the this compound core make it a promising candidate for the development of advanced functional materials with applications in electronics and polymer science.

The thiol group provides a powerful mechanism for anchoring the molecule to noble metal surfaces, particularly gold. rsc.orgrsc.org Thiols spontaneously form highly ordered, self-assembled monolayers (SAMs) on gold, creating a well-defined organic-inorganic interface. nih.gov Studies on the parent compound, benzoxazole-2-thiol, have shown that it forms stable monolayers on Au(111) surfaces. acs.orgnih.gov

In these SAMs, the benzoxazole units adopt an upright orientation, influenced by intermolecular π-π stacking interactions. acs.orgiphy.ac.cn The introduction of a bromine atom at the 7-position would be expected to significantly modulate the electronic properties of the surface. The electron-withdrawing nature of bromine would alter the surface dipole, thereby tuning the work function of the gold electrode. This ability to engineer surface properties is critical for applications in molecular electronics, where SAMs are used as charge injection layers to improve the efficiency of devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.orgnih.gov

Table 2: Properties of Benzoxazole-Thiol Based Self-Assembled Monolayers on Au(111)

PropertyObservationSignificanceReference
Molecular Orientation Molecules adopt an upright orientation with the nitrogen atom closer to the gold surface.Maximizes packing density and defines the surface properties. acs.orgnih.gov
Film Quality Monolayers exhibit good structural order, which improves with larger aromatic systems.Ordered films are crucial for predictable electronic performance. acs.orgnih.gov
Optical Band Gap Parent benzoxazole-2-thiol has an optical band gap of approximately 4.0 eV.Determines the energy levels for charge injection/transport. nih.gov
Potential Application Suitable as injection layers in organic electronic devices.Can improve the interface between metal electrodes and organic semiconductors. acs.orgnih.gov

The benzoxazole ring is an important heterocycle in the field of organic electronics due to its electron-deficient nature, high thermal stability, and strong fluorescence in the solid state. researchgate.netnih.gov Benzoxazole derivatives have been successfully incorporated into materials for OLEDs, chemical sensors, and organic semiconductors. consensus.appmdpi.com

The bifunctional nature of this compound enables its use as a monomer in the synthesis of advanced polymers through two distinct pathways.

Thiol-Ene Polymerization : The thiol group can react with compounds containing double bonds (enes) via a highly efficient and robust radical-mediated process known as the thiol-ene reaction. wikipedia.org This "click chemistry" reaction proceeds under mild conditions, is insensitive to oxygen, and results in the formation of polythioethers. researchgate.netrsc.org By reacting this compound with di-ene or multi-ene monomers, novel polymers can be synthesized where the functional benzoxazole unit is regularly incorporated into the polymer backbone or as a pendant group.

Coupling-Based Polymerization : The bromine atom allows the monomer to be used in step-growth polymerization reactions that rely on metal-catalyzed cross-coupling. For example, Yamamoto or Suzuki-Miyaura polycondensation can be used to create fully conjugated polymers. mit.edunih.govmdpi.com In such a synthesis, the bromine would be reacted with a corresponding difunctionalized comonomer (e.g., a diboronic ester) to build up a long, conjugated polymer chain. The resulting polymers would be expected to have interesting optoelectronic properties, suitable for applications as organic semiconductors.

Table 3: Potential Polymerization Strategies for this compound

Polymerization MethodReactive SiteComonomer TypeResulting Polymer Type
Thiol-Ene Polymerization Thiol (-SH)Di-alkene or Multi-alkenePolythioether
Suzuki Polycondensation Bromo (-Br)Aryl-diboronic acid/esterConjugated Polymer (Polyarylene)
Yamamoto Polymerization Bromo (-Br)Self-condensation with Ni(0)Conjugated Polymer (Polyarylene)

Mechanistic Studies of this compound in Corrosion Inhibition

The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its molecular structure and its ability to interact with metal surfaces. While direct research on this specific compound is limited, mechanistic studies of analogous benzoxazole and benzothiazole (B30560) derivatives provide significant insights into its probable behavior. These studies indicate that the inhibition process is primarily governed by the adsorption of the inhibitor molecules onto the metal surface, leading to the formation of a protective barrier that mitigates the corrosive process. The presence of heteroatoms (nitrogen, oxygen, and sulfur) and the aromatic ring system in the this compound molecule are crucial to its function as a corrosion inhibitor.

Adsorption Mechanisms on Metal Surfaces

The initial and most critical step in the corrosion inhibition process by organic molecules is their adsorption onto the metal surface. For compounds structurally similar to this compound, this adsorption is a spontaneous process that can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). The nature of this adsorption is often elucidated through the use of adsorption isotherms, with the Langmuir adsorption isotherm frequently being the best model to describe the process for related benzoxazole derivatives. scirp.orgscirp.org This suggests the formation of a monolayer of the inhibitor on the metal surface.

The adsorption process is influenced by several factors, including the concentration of the inhibitor, the temperature, and the nature of the metal surface and the corrosive medium. Electrochemical studies on related compounds have shown that as the concentration of the inhibitor increases, the inhibition efficiency also increases, which is indicative of greater surface coverage by the adsorbed molecules. scirp.orgscirp.org

The adsorption of these molecules can be understood through the following mechanisms:

Electrostatic Interaction: In acidic solutions, the metal surface typically carries a positive charge. The inhibitor molecule can become protonated in the acidic medium, leading to an electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

Donor-Acceptor Interaction: The heteroatoms (N, O, S) in the benzoxazole ring possess lone pairs of electrons, which can be donated to the vacant d-orbitals of the metal atoms on the surface, forming coordinate covalent bonds (chemisorption). rsc.org The π-electrons of the aromatic ring can also interact with the metal surface.

Van der Waals Forces: Weaker intermolecular forces can also contribute to the physical adsorption of the inhibitor molecules on the metal surface.

Table 1: Adsorption Characteristics of Benzoxazole Derivatives on Steel Surfaces

Inhibitor TypeAdsorption Isotherm ModelKey Findings
Benzoxazole DerivativesLangmuirAdsorption is concentration-dependent; suggests monolayer formation. scirp.orgscirp.org
Thiazolidinedione DerivativesLangmuirBoth physical and chemical adsorption contribute to the protective layer. mdpi.com
Benzimidazole DerivativesLangmuirAdsorption involves both physisorption and chemisorption. rsc.org

This table is generated based on data from studies on compounds structurally related to this compound to illustrate common adsorption behaviors.

Molecular Interactions at the Metal-Solution Interface

At the metal-solution interface, the adsorbed this compound molecules alter the electrochemical behavior of the metal. Studies on analogous compounds have demonstrated that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scirp.org

The molecular interactions are governed by the electronic properties of the inhibitor. Quantum chemical studies, such as those using Density Functional Theory (DFT), have been employed to understand these interactions for similar molecules. researchgate.net Key parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, while a lower ELUMO value suggests a greater ability to accept electrons from the metal. The presence of the sulfur atom in the thiol group and the bromine atom on the benzene ring of this compound would significantly influence its electronic properties and, consequently, its interaction with the metal surface. The sulfur atom, in particular, is known to have a strong affinity for metal surfaces, enhancing the adsorption and inhibitory effect. researchgate.net

Formation of Protective Films and Passivation Layers

The continuous adsorption of this compound molecules on the metal surface leads to the formation of a thin, protective film. mdpi.com This film acts as a physical barrier, isolating the metal from the corrosive environment. The stability and effectiveness of this film are dependent on the strength of the adsorption and the intermolecular interactions between the inhibitor molecules.

Surface analysis techniques such as Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) on metals treated with similar inhibitors have confirmed the presence of such protective layers. mdpi.comresearchgate.net These analyses reveal a smoother surface morphology on the protected metal compared to the corroded surface in the absence of the inhibitor. mdpi.com

In some cases, the interaction between the inhibitor and the metal can lead to the formation of a more stable passivation layer. This can occur through the formation of complex compounds between the inhibitor molecules and the metal ions. For instance, benzothiazole derivatives, which are structurally similar, have been shown to form complexes with metal ions, contributing to the protective layer. researchgate.net The thiol group in this compound could potentially form strong coordinate bonds with metal ions, further stabilizing the protective film and enhancing its passivating properties. This passivation layer is more resistant to the corrosive environment than the bare metal surface, significantly reducing the corrosion rate.

Future Research Directions and Perspectives

Exploration of Asymmetric Synthesis and Chiral Derivatization

The development of stereoselective methodologies is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules with defined biological activities. For 7-Bromobenzo[d]oxazole-2-thiol, future research could be directed towards its use as a prochiral nucleophile in asymmetric reactions.

Recent advancements have demonstrated the utility of benzoxazole-2-thiols in asymmetric catalysis. For instance, a study on the asymmetric radical-type 1,2-alkoxy-sulfenylation of vinylarenes catalyzed by chiral vanadyl complexes has shown that benzoxazole-2-thiols bearing electron-withdrawing groups, such as bromine, can participate effectively in these transformations. acs.org While this study did not specifically use the 7-bromo isomer, it provides a strong foundation for exploring its reactivity in similar catalytic systems. Future investigations could focus on optimizing reaction conditions to achieve high enantioselectivities with this compound, thereby generating novel chiral sulfur-containing compounds.

Furthermore, the thiol group of this compound can be derivatized with chiral reagents to form diastereomers, which can then be separated using standard chromatographic techniques. nih.gov This indirect method of enantioseparation is well-established for various functional groups, including thiols, and could be applied to create a range of chiral derivatives of this compound for biological screening. nih.gov

Potential Asymmetric Transformation Catalyst/Reagent Type Anticipated Product Class Reference for Methodology
1,2-Alkoxy-sulfenylation of VinylarenesChiral Vanadyl ComplexesChiral β-alkoxy sulfides acs.org
Michael Addition to α,β-Unsaturated SystemsChiral Phase-Transfer CatalystsChiral thioethersGeneral Asymmetric Catalysis
Derivatization for EnantioseparationChiral Derivatizing Agents (e.g., Mosher's acid chloride)Diastereomeric esters/amides nih.gov

Development of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods. The 7-bromo-substituted benzoxazole (B165842) ring system is an interesting candidate for such transformations due to its electronic properties and the presence of a halogen atom, which can participate in radical or cross-coupling reactions.

The development of benzoxazole-bridged covalent organic frameworks (COFs) for photocatalysis highlights the potential of the benzoxazole moiety in light-driven reactions. nih.gov Future work could explore the incorporation of this compound into similar polymeric structures or its use as a substrate in photocatalytic reactions. The bromine atom could serve as a site for photoredox-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups at the 7-position.

Electrochemical methods have been employed for the synthesis of benzoxazoles through oxidative cyclization. acs.orgbohrium.com The redox properties of this compound could be investigated using cyclic voltammetry to determine its potential for electrocatalytic functionalization. For example, electrochemical reduction could lead to the formation of a radical anion, which could then participate in subsequent reactions. Conversely, oxidation of the thiol group could generate a thiyl radical, a versatile intermediate in organic synthesis.

Rational Design of Next-Generation this compound Derivatives through Computational Chemistry

Computational chemistry provides powerful tools for the rational design of novel molecules with desired properties, thereby accelerating the drug discovery process. researchgate.net By employing techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations, the development of new this compound derivatives can be guided by theoretical predictions. x-mol.netresearchgate.net

Computational studies can be used to predict the binding modes of this compound derivatives with various biological targets. The benzoxazole scaffold is a known pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govresearchgate.net The 7-bromo substituent can be exploited to enhance binding affinity and selectivity through halogen bonding or by serving as a handle for further functionalization.

Computational Technique Application to this compound Potential Outcome
Molecular DockingPrediction of binding modes with target proteins (e.g., kinases, enzymes)Identification of potential biological targets and lead compounds
QSARCorrelation of structural features with biological activityDesign of derivatives with improved potency and pharmacokinetic properties
DFT CalculationsElucidation of electronic structure, reactivity, and reaction mechanismsUnderstanding of reactivity and guidance for synthetic planning

Integration of this compound into Retrosynthetic Disconnections for Natural Product Synthesis

The synthesis of complex natural products often relies on the strategic use of versatile building blocks. nih.gov this compound, with its unique combination of functional groups, could serve as a valuable synthon in the retrosynthetic analysis of natural products and other complex molecules. nih.govresearchgate.net

The benzoxazole moiety is present in a number of naturally occurring bioactive compounds. researchgate.net The thiol group in this compound can be used to introduce the benzoxazole core into a target molecule via nucleophilic substitution or addition reactions. The bromine atom at the 7-position provides a site for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the elaboration of the molecular framework. This dual functionality makes it a potentially powerful building block for the convergent synthesis of complex targets.

Synergistic Experimental and Computational Research to Unravel Complex Reactivity Pathways

A combined experimental and computational approach is often necessary to fully understand and predict the reactivity of novel compounds. nih.gov For this compound, such a synergistic strategy would be invaluable for elucidating its reaction mechanisms and exploring its full synthetic potential.

Experimental studies could focus on mapping the reactivity of the thiol group and the C-Br bond under various reaction conditions. This could involve systematic screening of catalysts, solvents, and reaction parameters for different types of transformations. The outcomes of these experiments would provide crucial data for benchmarking and refining computational models.

In parallel, computational studies using DFT and other methods could be employed to model reaction pathways, calculate activation energies, and predict regioselectivities. researchgate.net This would provide a deeper understanding of the factors governing the reactivity of this compound and could help in the rational design of new synthetic methodologies. This integrated approach would accelerate the development of novel and efficient ways to utilize this promising, yet understudied, chemical entity.

Q & A

What are the optimal synthetic routes for preparing 7-Bromobenzo[d]oxazole-2-thiol?

The synthesis typically begins with 2-aminophenol, which reacts with carbon disulfide in the presence of alcoholic potassium hydroxide to form benzo[d]oxazole-2-thiol. Bromination at the 7-position is achieved using brominating agents like bromine or N-bromosuccinimide under controlled conditions. A novel one-step method using phenylisothiocyanate with 2-aminophenol has been reported to improve yields (74%) compared to traditional multi-step routes (20–29%) by minimizing intermediate purification . Optimization of solvent systems (e.g., DMF or ethanol) and catalysts (e.g., K₂CO₃) can further enhance regioselectivity and efficiency .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations can model the electron density distribution, highlighting the sulfur atom in the thiol group and the bromine substituent as key reactive sites. Computational studies reveal that bromine’s electron-withdrawing effect increases the electrophilicity of the adjacent carbon, facilitating nucleophilic aromatic substitution. Molecular docking simulations further predict binding affinities with biological targets, such as antimicrobial enzymes, by analyzing steric and electronic complementarity .

What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 7.4–8.1 ppm (aromatic protons) and δ 160–170 ppm (C=S) confirm the benzoxazole-thiol scaffold. Bromine’s deshielding effect shifts adjacent proton signals downfield .
  • IR Spectroscopy : Absorbance bands at ~2500 cm⁻¹ (S-H stretch) and ~1600 cm⁻¹ (C=N/C=S) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 214.02 ([M+H]⁺) align with the compound’s molecular weight .

How to resolve contradictions in reported reaction yields for benzo[d]oxazole-2-thiol derivatives?

Discrepancies in yields (e.g., 74% vs. 20–29%) arise from differences in reaction design:

  • Catalyst Selection : Base catalysts like KOH vs. Et₃N influence cyclization efficiency .
  • Solvent Systems : Polar aprotic solvents (DMF) improve solubility but may promote side reactions .
  • Workup Protocols : Chromatographic purification vs. recrystallization affects recovery rates . Systematic screening of variables (temperature, stoichiometry) using design-of-experiments (DoE) methodologies can identify optimal conditions .

What strategies enhance the regioselectivity of thiolation reactions involving this compound?

Regioselectivity is controlled by:

  • Radical Stabilization : Intramolecular rearrangement of thiol radicals to thione intermediates minimizes competing pathways .
  • Acid/Phosphine Mediation : Protic acids (e.g., H₂SO₄) direct thiolation to electron-deficient aromatic positions, while phosphines (e.g., PPh₃) stabilize transient intermediates .
  • Substituent Effects : Bromine’s meta-directing nature guides thiolation to the 5- or 4-positions in related derivatives .

What are the common intermediates in the synthesis of this compound?

Critical intermediates include:

  • Benzo[d]oxazole-2-thiol : Synthesized from 2-aminophenol and CS₂ .
  • 7-Bromo-benzo[d]oxazol-2(3H)-one : Generated via bromination of the parent benzoxazole, followed by thiolation .
  • N-Aryl-2-benzoxazolamines : Used in multi-component reactions to introduce diverse substituents .

How does bromine’s electronic effects influence the biological activity of this compound derivatives?

Bromine enhances bioactivity by:

  • Lipophilicity : Increases membrane permeability, as seen in antimicrobial assays against S. aureus (MIC: 8 µg/mL) .
  • Electron-Withdrawing Effect : Stabilizes charge-transfer complexes with target enzymes (e.g., COX-2 in anti-inflammatory studies) .
  • Steric Effects : Bulkier bromine substituents reduce binding to smaller active sites but improve selectivity in kinase inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.